1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of benzyl isocyanate with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-Benzyl-3-[1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl]urea.
Reduction: Formation of 1-Benzyl-3-[1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl]urea.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
1-Benzyl-3-(4-methoxybenzyl)urea: Similar structure but contains a benzyl group instead of a pyrrolidinone ring.
These compounds share some structural similarities but differ in their chemical properties and potential applications. The presence of different functional groups can significantly influence their reactivity and biological activities.
Biological Activity
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, which suggest a variety of biological activities.
Molecular Structure and Properties
The molecular formula of this compound is C20H23N3O3, with a molecular weight of approximately 353.4 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its physical and chemical properties.
Property | Value |
---|---|
Molecular Formula | C20H23N3O3 |
Molecular Weight | 353.4 g/mol |
Purity | ≥95% |
Storage Conditions | Store according to label instructions |
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with specific pyrrolidine derivatives. The reaction is usually conducted in solvents like dichloromethane, using bases such as triethylamine to facilitate the process. Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity.
The compound interacts with specific molecular targets within biological systems, notably the Retinoic Acid Receptor RXR-alpha and the Oxysterols Receptor LXR-alpha . This interaction triggers conformational changes in the receptors, enabling them to bind to specific DNA sequences and regulate gene expression.
Target Pathways
This compound appears to influence several pathways:
- Lipid Metabolism : By interacting with LXR-alpha, it may modulate lipid homeostasis.
- Inflammation : Potential inhibition of inflammatory pathways suggests therapeutic applications in inflammatory diseases.
- Cellular Differentiation : Its action on RXR-alpha indicates roles in cellular growth and differentiation.
Biological Activity
Research indicates that this compound may possess various biological activities, including:
- Enzyme Inhibition : It has been suggested that it could inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Binding : The compound's ability to bind to specific receptors suggests potential applications in targeting diseases related to lipid metabolism and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:
- Structure-Activity Relationship (SAR) Studies : Research on similar benzyl-piperidine derivatives has demonstrated enhanced binding potency through modifications, indicating that structural adjustments can significantly influence biological activity .
- In Vitro Studies : Compounds with similar urea structures have shown promise in inhibiting specific receptors involved in chemotaxis and inflammation, which supports the hypothesis that this compound may exhibit comparable effects .
Properties
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-15(11-18(22)23)21-19(24)20-12-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBRFHYEISUPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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